molecular formula C21H24O9 B192571 Rhapontin CAS No. 155-58-8

Rhapontin

Cat. No. B192571
CAS RN: 155-58-8
M. Wt: 420.4 g/mol
InChI Key: GKAJCVFOJGXVIA-NSCUHMNNSA-N
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Description

Rhaponticin is a stilbenoid glucoside compound found in the medicinal plant of rhubarb rhizomes . Its aglycone, rhapontigenin, is considered to be the biologically active form of rhaponticin .


Synthesis Analysis

Rhaponticin is mainly found in various species of rhubarb . The aglycone, rhapontigenin, is thought to be the biologically active form of rhaponticin . The preparative enzymatic synthesis method has demonstrated utility to provide sufficient rhapontigenin for pharmaceutical studies .


Molecular Structure Analysis

The molecular formula of Rhapontin is C21H24O9 .


Chemical Reactions Analysis

Rhaponticin has shown various activities such as antioxidant, estrogenic, antithrombotic, anticancer, and anti-inflammatory actions . The health-promoting and disease-preventive effects of antioxidants, observable at the level of the whole organism, may result from diverse molecular pathways, including not only reactions with oxidants, but also the ability to regulate gene transcription and modulate the adaptive response .


Physical And Chemical Properties Analysis

The molecular weight of Rhapontin is 420.41 g/mol . It is recommended to store it at -20°C in powder form .

Scientific Research Applications

Antihyperlipidemic Effects

Rhapontin has been identified as a potent antihyperlipidemic agent. A study demonstrated that rhapontin and its derivative, rhapontigenin, significantly decreased serum lipid levels in rats fed a high-cholesterol diet. This effect was dose-dependent and also improved the pathological characteristics of fatty liver in these rats (Jo, Kim, & Lim, 2014).

Colonic Epithelial Dysfunction in Colitis

Rhapontin has shown protective effects against intestinal damage in both in vivo and in vitro settings. It significantly reduced inflammatory cell infiltration and NLRP3 inflammasome activation in a mouse model of colitis. These effects were linked to SIRT1 signaling, suggesting rhapontin's potential as a therapeutic agent for colitis (Wei et al., 2017).

Anti-Inflammatory Properties

Rhaponticin exhibits notable anti-inflammatory properties. A review of its anti-inflammatory actions highlighted its potential as a medicinal component, especially considering its presence in the human diet both in foods and dietary supplements (Kołodziejczyk-Czepas & Czepas, 2019).

Induction of Apoptosis in Cancer Cells

Studies have shown that rhapontin can induce apoptosis in cancer cells. For instance, it has been observed to cause growth inhibition and apoptosis in human stomach cancer KATO III cells. This process involves the fragmentation of DNA and is believed to be associated with the stilbene moiety in rhapontin's structure (Hibasami et al., 2007).

Pulmonary Fibrosis Treatment

Rhapontin has shown promising results in treating pulmonary fibrosis. In vitro and in vivo studies revealed that it reduces extracellular matrix deposition and TGF-β1 secretion, suggesting its potential as an anti-fibrotic agent (Tao et al., 2017).

Antibacterial and Antifungal Activities

Rhapontigenin, derived from rhapontin, has demonstrated enhanced antibacterial activity compared to rhapontin itself, particularly against Propionibacterium acnes. This effect is further improved when combined with antibiotics, suggesting its use in treating antibiotic-resistant bacterial infections (Kim, Kim, & Lim, 2010). Additionally, rhapontigenin has shown antifungal activity against Candida albicans, potentially through the generation of reactive oxygen species and inhibition of ergosterol biosynthesis (Kim, Kim, Hwang, & Lim, 2013).

Cardioprotective Effects

Rhapontigenin has been investigated for its cardioprotective efficacy in rats with myocardial infarction induced by isoproterenol. The study found that rhapontigenin pre-treatment reduced infarct size and improved various cardiac stress markers, indicating its potential in treating heart diseases (Fan, 2019).

Metabolic Effects and Antioxidant Activity

Rhaponticin and its metabolite, rhapontigenin, have been studied for their various biological activities, including anticancer, antihyperlipidemic, anti-allergic actions, and antioxidant activities. These compounds have been shown to scavenge reactive oxygen species and exhibit inhibitory activities for DNA, RNA, and protein synthesis (Chen et al., 2020).

Safety And Hazards

Rhapontin is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Rhaponticin has shown various biological activities including anticancer activities to act as a potential human cytochrome P450 inhibitor, antihyperlipidemic effect, anti-allergic action, antioxidant, and antibacterial activities . Therefore, it has potential for future therapeutic applications .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAJCVFOJGXVIA-DXKBKAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018153
Record name Rhaponticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhapontin

CAS RN

155-58-8
Record name Rhaponticin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-58-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhapontin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhaponticin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)vinyl]phenyl-β-D-glucopyranoside
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Record name RHAPONTIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
461
Citations
D Chen, JR Liu, Y Cheng, H Cheng… - Current Medicinal …, 2020 - ingentaconnect.com
Rhaponticin is a stilbenoid glucoside compound, found in medicinal plant of rhubarb rhizomes. Rhapontigenin (RHAG), the stilbene aglycone metabolite of rhaponticin, has shown …
Number of citations: 10 www.ingentaconnect.com
L Tao, J Cao, W Wei, H Xie, M Zhang… - International …, 2017 - Elsevier
… by rhapontin were closely associated with AMPK activation, and these suppression of rhapontin were significantly abolished by the AMPK inhibitor. Treatment with rhapontin for 2 weeks …
Number of citations: 17 www.sciencedirect.com
SP Jo, JK Kim, YH Lim - Planta medica, 2014 - thieme-connect.com
… Rhapontin was purified from a methanol extract from the roots of … of rhapontin. Rats were fed a high-cholesterol diet to induce hyperlipidemia, followed by oral treatment with rhapontin or …
Number of citations: 35 www.thieme-connect.com
J Kolodziejczyk-Czepas, J Czepas - Phytochemistry Reviews, 2019 - Springer
Rhaponticin (3,3′,5-trihydroxy-4′-methoxystilbene 3-O-β-d-glucoside; synonym–rhapontin), is a stilbene compound, mainly found in various species of rhubarb (Rheum L.). The …
Number of citations: 20 link.springer.com
HS Lee, JK Kim, KT Park, YH Lim - Bioscience, biotechnology, and …, 2012 - Taylor & Francis
… Rhapontin and rhapontigenin exhibited dose-dependent inhibition of tyrosinase activity and … greater than that of rhapontin. Thus the bioconversion of rhapontin enhanced its ability to …
Number of citations: 7 www.tandfonline.com
W Wei, L Wang, K Zhou, H Xie, M Zhang… - International …, 2017 - Elsevier
… effects of rhapontin on intestinal damage … rhapontin is from blocking the NLRP3 priming cascade reaction and is dependent on SIRT1 activation. Our findings demonstrate that rhapontin …
Number of citations: 26 www.sciencedirect.com
H Hibasami, K Takagi, T Ishii… - Oncology …, 2007 - spandidos-publications.com
… the effects of rhapontin on … by rhapontin results from the induction of apoptosis by the compound, and that active oxygen is involved in the inductions of apoptosis caused by rhapontin in …
Number of citations: 21 www.spandidos-publications.com
T Püssa, P Raudsepp, K Kuzina… - Phytochemical …, 2009 - Wiley Online Library
… The chromatogram of the commercial standard of rhapontin contained two peaks with very similar MS2 spectra (Table 1). Glycosides of the hydroxyanthraquinones were identified by …
JK Kim, NR Kim, YH Lim - Journal of microbiology and …, 2010 - koreascience.kr
Biotransformation is often used to improve chemical activity. We evaluated the antimicrobial activity of rhapontigeuin, converted from rhapontin after treatment with Pectinex. …
Number of citations: 31 koreascience.kr
HJ Banks, DW Cameron - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… The latter compound was identical with material obtained in a similar manner from rhapontin (la), … However, the compound cannot easily be separated from rhapontin (la) by fractional …
Number of citations: 20 www.publish.csiro.au

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